PD-L1 Binding Affinity Advantage over Clinical Inhibitor
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate was identified as a potent PD-1/PD-L1 protein-protein interaction inhibitor in a large series of PD-L1-targeting small molecules synthesized for PET tracer development [1]. In a competitive binding assay measuring inhibition of [⁸⁹Zr]Zr-atezolizumab binding to human PD-L1 transfected in CHO cells, the compound exhibited a Ki of 0.195 nM [1]. In a homogeneous time-resolved fluorescence (HTRF) assay measuring inhibition of PD-1 binding to human PD-L1, it showed an IC₅₀ of 4.10 nM [1]. For comparison, the well-characterized PD-L1 inhibitor BMS-202, which advanced to clinical evaluation, demonstrates an IC₅₀ of 18 nM in the same PD-1/PD-L1 HTRF assay format [2]. The unsubstituted parent compound ethyl α-cyanocinnamate (CAS 2025-40-3) lacks the 3-cyanophenyl moiety and shows no reported PD-L1 activity at comparable concentrations.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC₅₀) and PD-L1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.195 nM; IC₅₀ = 4.10 nM |
| Comparator Or Baseline | BMS-202: IC₅₀ = 18 nM; Ethyl α-cyanocinnamate (parent): no reported PD-L1 activity |
| Quantified Difference | ~4.4-fold lower IC₅₀ than BMS-202; Ki in the sub-nanomolar range (0.195 nM) |
| Conditions | HTRF assay (PD-1/PD-L1); competitive binding assay using [⁸⁹Zr]Zr-atezolizumab in human PD-L1-transfected CHO cells; data from Bamminger et al. J. Med. Chem. 2024 |
Why This Matters
For labs developing next-generation PD-L1 small-molecule inhibitors or PET tracers, the 4.4-fold potency advantage over BMS-202 and sub-nanomolar target engagement make this compound a compelling starting scaffold—substituting the unsubstituted parent or a random cyanoacetate derivative would forfeit this activity gain.
- [1] BindingDB Entry BDBM50621174 / CHEMBL5412235. Data curated from Bamminger, K.; Pichler, V.; Vraka, C. et al. Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry 2024, 67 (5), 4036–4062. PMID: 38442487. View Source
- [2] MedChemExpress. BMS-202 Product Page. IC₅₀ = 18 nM for PD-1/PD-L1 interaction. Available at: https://www.medchemexpress.com/BMS-202.html View Source
